molecular formula C6H5N5O B7580453 2H-triazolo[4,5-b]pyridine-5-carboxamide

2H-triazolo[4,5-b]pyridine-5-carboxamide

Cat. No.: B7580453
M. Wt: 163.14 g/mol
InChI Key: NKDTZCYDEOQEAD-UHFFFAOYSA-N
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Description

2H-Triazolo[4,5-b]pyridine-5-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the triazolopyridine class, a recognized pharmacophore that serves as a primary building block in several approved therapeutics, such as Filgotinib, Dapiprazole, and Trazodone . The triazolopyridine scaffold is valued for its broad-spectrum biological impact, and derivatives have been extensively investigated for a wide range of pharmacological activities. These include potential applications as antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, analgesic, and antidepressant agents . The structure of this compound, which fuses a triazole ring with a pyridine system, allows it to participate in diverse molecular interactions with biological targets, such as enzymes and receptors . Researchers can utilize this high-purity compound as a key intermediate for constructing novel bioactive molecules, exploring structure-activity relationships, or developing new drug candidates. This product is intended for research purposes in a controlled laboratory environment and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2H-triazolo[4,5-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-5(12)3-1-2-4-6(8-3)10-11-9-4/h1-2H,(H2,7,12)(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDTZCYDEOQEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNN=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of 2H-Triazolo[4,5-b]pyridine-5-carboxamide

The synthesis of this compound typically involves the use of various cyclization reactions. A common method includes the reaction of appropriate pyridine derivatives with azides or alkynes under copper-catalyzed conditions. This approach allows for the formation of the triazole ring fused to the pyridine structure.

Key Synthesis Pathways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is widely used for generating triazole compounds due to its efficiency and mild reaction conditions.
  • Hydrazine Hydrate Treatment : Some derivatives can be synthesized via hydrazine treatment of pyridine-based carbonyl compounds, leading to cyclization and formation of the triazole ring.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Numerous studies have reported on the anticancer potential of 2H-triazolo[4,5-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown selective inhibition against various cancer cell lines through mechanisms such as kinase inhibition.

Case Study:

  • PF-04217903 : This compound demonstrated potent inhibition (IC50 = 0.005 µM) against c-Met kinases and was identified as a promising candidate for cancer therapy .

Antimicrobial Properties

Research indicates that derivatives of 2H-triazolo[4,5-b]pyridine possess antimicrobial properties against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

CompoundTarget PathogenActivity (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology and include:

Neurological Disorders

Some derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems and displaying neuroprotective effects.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of certain triazole derivatives, making them potential candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter This compound Thiazolo[4,5-b]pyridines Pyrazole-carboximidamides
Core Heterocycle Triazole + pyridine Thiazole + pyridine Pyrazole
Key Functional Group C5-carboxamide C2-one, C6-phenylazo Carboximidamide
Synthetic Route Cyclization reactions [3+3] Cyclocondensation Condensation of hydrazines
Bioactivity Inferred kinase/receptor modulation Cytotoxic (in vitro) Not reported in evidence

Table 2: Substituent Impact on Thiazolo[4,5-b]pyridines

Substituent Position Example Substituent Effect on Activity
C5, C7 Methyl Increased lipophilicity
C6 Phenylazo Enhanced redox activity
C3 Propionitrile Improved electrophilic reactivity

Preparation Methods

Reaction Mechanism and Optimization

The cyanoacetylation of 5-amino-1,2,3-triazoles (e.g., 1a,b ) with cyanoacetic acid under microwave irradiation (100°C, 30 s) generates cyanoacetamide intermediates (3a,b ) in near-quantitative yields. Subsequent cyclization in dimethylformamide (DMF) containing anhydrous sodium acetate at reflux produces 1,2,3-triazolo[4,5-b]pyridines (5a,b ) with preserved cyano groups at the C-5 position. X-ray crystallography confirms the regioselectivity of this process, with carbonyl resonances at 202.41 ppm in 5a ’s 13C-NMR spectrum aligning with C-3 acylation.

Table 1. Cyanoacetylation-Cyclization Parameters and Outcomes

Starting MaterialProductYield (%)Melting Point (°C)IR ν(CN) (cm⁻¹)
1a 3a 982102257
1a 5a 87>3002230

Limitations and Carboxamide Derivatization

While this method efficiently installs cyano groups, post-synthetic hydrolysis to carboxamide remains unexplored in the literature. Theoretical pathways involve nitrile hydration using H2O2/K2CO3 or enzymatic catalysis, though experimental validation is required.

Active Methylene Condensation with Zeolite Catalysis

Zeolite-Mediated Cyclocondensation

Reactions between 5-amino-1,2,3-triazoles (1a,b ) and active methylene compounds (e.g., ethyl acetoacetate, 17a ) in the presence of H-Y zeolites yield 1,2,3-triazolo[4,5-b]pyridines (20a-f ) via intermediate 19 . Zeolites enhance reaction rates by 40% compared to thermal methods, attributed to their Brønsted acidity and pore confinement effects.

Table 2. Zeolite-Catalyzed Synthesis of 20a-f

Methylene CompoundProductCatalystYield (%)Reaction Time (h)
Ethyl acetoacetate20a H-Y852
Malononitrile20f H-Beta901.5

Structural Elucidation of 20f

Single-crystal X-ray analysis of 20f (CCDC 816562) reveals a planar triazolo[4,5-b]pyridine core with a dihedral angle of 8.2° between the triazole and pyridine rings. This geometry facilitates potential carboxamide functionalization at C-5 through nucleophilic substitution.

Metal-Free Microwave-Assisted Synthesis

Carboxylic Acid Coupling Strategy

A solvent-free protocol couples 1-amino-2-imino-pyridines with carboxylic acids under microwave irradiation (150°C, 10 min) to constructtriazolo[1,5-a]pyridines. While this method focuses on alternative triazolo isomers, adapting it for 2H-triazolo[4,5-b]pyridine-5-carboxamide would require:

  • Using 5-carboxamido-substituted carboxylic acids as coupling partners

  • Optimizing microwave parameters (e.g., 180°C, 15 min) to prevent decarboxylation.

Table 3. Representative Microwave Synthesis Outcomes

Carboxylic AcidProductYield (%)Purity (%)
Benzoyl chloride5v 9099.1
Glyoxalic acid5w 7897.3

Isothiocyanate Cyclization Pathway

Treatment of cyano-substituted intermediates (3d ) with phenyl isothiocyanate generatestriazolo[1,5-a]pyridine-8-carbonitrile (5v ) via H2S elimination. This suggests that analogous reactions with carboxamide-containing isothiocyanates could directly yield the target compound.

Palladium-Catalyzed Amination and Hydrogenation

Sequential C-N Bond Formation

SubstrateCatalystPressure (psi)Temperature (°C)Yield (%)
19 Pd/C808032
19 Rh/C808041

Chiral Resolution Techniques

Chiral supercritical fluid chromatography (SFC) with CO2/EtOH mobile phases resolves racemic triazolo[4,5-c]pyridines (10 ) into enantiomerically pure (>99% ee) fractions . Applying similar conditions to this compound would enable access to both (R)- and (S)-configurations.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2H-triazolo[4,5-b]pyridine-5-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically employs coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU in anhydrous DMF, with DIEA (N,N-diisopropylethylamine) as a base. For example, carboxamide formation involves activating carboxylic acid intermediates with HATU before coupling with amines under inert conditions .
  • Optimization : Reaction parameters such as temperature (20–25°C), stoichiometric ratios (1.2–1.5 equivalents of coupling reagent), and solvent purity are critical for achieving yields >80%. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups, with aromatic protons in the triazole-pyridine core appearing as doublets (δ 8.2–8.6 ppm). IR spectroscopy identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) monitors purity, while LC-MS (ESI+) verifies molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding affinity and in vivo efficacy of this compound derivatives be investigated?

  • Experimental Design :

  • Pharmacokinetics : Assess metabolic stability via liver microsome assays (e.g., rat/human S9 fractions) to identify rapid clearance. Use CYP450 inhibitors (e.g., furafylline for CYP1A2) to pinpoint metabolic pathways .
  • Pharmacodynamics : Compare signaling pathways (e.g., cAMP inhibition for opioid receptors) in transfected cell lines (CHO, HEK293) versus native tissues (mouse vas deferens) to evaluate receptor density effects .
    • Data Analysis : Apply compartmental PK/PD modeling to correlate plasma concentrations with target engagement. For example, low intrinsic efficacy in vivo may require dose escalation or prodrug strategies .

Q. What structural modifications enhance the biological activity of this compound scaffolds in drug discovery?

  • SAR Strategies :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 5-position increases metabolic stability. Fusing thiazole or oxazole rings (e.g., thiazolo[4,5-b]pyridine analogs) enhances target selectivity .
  • Side-Chain Engineering : Replacing tert-butylamino groups with polar substituents (e.g., hydroxyethyl) improves solubility without compromising affinity. Conjugation with bioisosteres (e.g., tetrahydrofuran) optimizes CNS penetration .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., μ-opioid receptor) and validate via mutagenesis studies .

Data Contradiction Resolution

Q. How should researchers address conflicting data on the enzymatic inhibition mechanisms of triazolopyridine carboxamides?

  • Approach :

  • Enzyme Assays : Compare IC₅₀ values across isoforms (e.g., CYP3A4 vs. CYP2D6) using fluorogenic substrates. Include positive controls (e.g., ketoconazole) to validate assay conditions .
  • Crystallography : Resolve X-ray structures of ligand-enzyme complexes (e.g., PDB) to identify key binding residues. For example, hydrophobic interactions with Phe227 in CYP1A2 may explain isoform selectivity .

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